molecular formula C13H16N2O B2890471 N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide CAS No. 2286510-48-1

N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide

Cat. No.: B2890471
CAS No.: 2286510-48-1
M. Wt: 216.284
InChI Key: SKWSWPHKHDAWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide typically involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, thereby exerting neuroprotective effects. Additionally, it can modulate the activity of neurotransmitter systems, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Methyl-1,2,3,4-tetrahydroquinoline
  • N-[(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin)-7-yl]propanamide

Uniqueness

N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolinyl)acrylamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown a broader range of applications in medicinal chemistry and has demonstrated unique neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(16)14-11-7-6-10-5-4-8-15(2)12(10)9-11/h3,6-7,9H,1,4-5,8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWSWPHKHDAWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.